molecular formula C22H20Cl2N4 B3069240 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 222973-24-2

1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B3069240
CAS No.: 222973-24-2
M. Wt: 411.3 g/mol
InChI Key: XSUWRTGTBGEUML-UHFFFAOYSA-M
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Description

The compound is a derivative of bipyridine, which is a type of organic compound with a structure that includes two pyridine rings connected by a single bond . Bipyridine and its derivatives are often used in the field of coordination chemistry .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, bipyridine derivatives are typically synthesized through various organic chemistry reactions, including nucleophilic substitution .


Chemical Reactions Analysis

Bipyridine compounds are known to participate in various chemical reactions, particularly as ligands in coordination chemistry . They can act as electron acceptors, making them useful in the creation of charge-transfer complexes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Bipyridine compounds are generally crystalline and exhibit unique optical and electronic properties due to their conjugated pi-electron systems .

Scientific Research Applications

Electrochromism and Supramolecular Polymers

  • Application : Utilized in the synthesis of novel phenylene viologen functionalized bis(terpyridine) for the creation of metallo-supramolecular polymers. These polymers exhibit strong absorption and fluorescence across UV and visible wavelengths and can be used in electrochromic devices.
  • Reference : Qian, Yang, and Wang (2020) in "Dyes and Pigments" (Qian et al., 2020).

Functionalization of Carbon Surfaces

  • Application : Plays a role in the electrochemical functionalization of carbon surfaces. The process involves the electrochemical oxidation of aromatic amines, leading to modifications that can be observed and studied via electrochemical techniques.
  • Reference : Sandroni et al. (2010) in "Catalysis Today" (Sandroni et al., 2010).

Future Directions

The future research directions would likely involve exploring the compound’s potential applications, particularly in areas like coordination chemistry, materials science, and optoelectronics .

Properties

IUPAC Name

4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]aniline;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N4.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16,23H,24H2;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUWRTGTBGEUML-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 2
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 3
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 4
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 5
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 6
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

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